Introduction: The Azetidine Scaffold in Modern Drug Discovery
Introduction: The Azetidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its constrained, three-dimensional structure allows for precise vectoral orientation of substituents, enabling fine-tuning of pharmacological properties and offering a favorable alternative to more flexible aliphatic chains or larger ring systems.[1] Molecules incorporating the azetidine moiety have demonstrated a wide range of biological activities, leading to the development of marketed drugs such as the antihypertensive agent azelnipidine and the anticancer drug cobimetinib.[1]
This guide focuses on a specific, functionalized azetidine derivative: Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate . While a dedicated CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized chemical entity, its synthesis and potential applications can be confidently projected from established chemical principles and the extensive literature on related azetidine compounds. The structure combines the rigid azetidine core with a versatile 4-formylphenoxy group, offering a reactive handle for further chemical elaboration. The azetidine nitrogen is protected by a benzyl carbamate group, a common and robust protecting group in organic synthesis.[2]
This document serves as a comprehensive technical resource for researchers interested in the synthesis, characterization, and potential utility of this promising building block in drug discovery and development.
Physicochemical Properties and Structural Analysis
The structural features of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate suggest its utility as a versatile intermediate. The key functional groups are the N-benzyl carbamate (Cbz) protected azetidine, the ether linkage, and the aromatic aldehyde.
| Property | Value |
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 311.33 g/mol |
| Predicted XlogP | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Note: These properties are calculated based on the chemical structure and may vary slightly from experimentally determined values.
Proposed Synthesis and Experimental Protocols
The synthesis of Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate can be approached through a logical sequence of reactions, starting from commercially available precursors. A plausible synthetic route involves the coupling of a 3-hydroxyazetidine derivative with 4-hydroxybenzaldehyde, followed by protection of the azetidine nitrogen.
Synthetic Workflow Diagram
Caption: Proposed synthetic routes to Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis via a Williamson ether synthesis, a reliable method for forming ether linkages.
Materials:
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Benzyl 3-hydroxyazetidine-1-carboxylate
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4-Hydroxybenzaldehyde
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
Procedure:
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To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxybenzaldehyde (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.
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Allow the reaction mixture to stir at room temperature for 30 minutes.
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Add a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
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Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and quench carefully by the slow addition of water.
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Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate.
Characterization and Quality Control
The identity and purity of the synthesized Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons, aromatic protons of the phenoxy ring (with characteristic ortho and meta coupling), the formyl proton (singlet around 9.8-10.0 ppm), and the azetidine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the formyl carbon, aromatic carbons, and the aliphatic carbons of the azetidine ring and the benzylic methylene group. |
| Mass Spectrometry (MS) | The expected molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) confirming the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Applications in Drug Discovery and Medicinal Chemistry
Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The aldehyde functionality serves as a versatile chemical handle for a variety of transformations.
Potential Chemical Transformations
Caption: Potential synthetic transformations of the formyl group.
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Reductive Amination: The aldehyde can be readily converted to a secondary or tertiary amine by reaction with a primary or secondary amine, respectively, in the presence of a reducing agent such as sodium triacetoxyborohydride. This is a powerful method for introducing new substituents and building molecular complexity.
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Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, providing a means to introduce carbon-carbon double bonds.
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Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.
The azetidine core itself can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzyl carbamate protecting group can be removed under various conditions, most commonly via catalytic hydrogenolysis, to reveal the free amine for further functionalization.[2]
Conclusion
Benzyl 3-(4-formylphenoxy)azetidine-1-carboxylate represents a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. While not a commonly cataloged compound, its synthesis is achievable through standard organic chemistry methods. The combination of the rigid azetidine scaffold and the reactive aldehyde functionality makes it an attractive starting material for the exploration of new chemical space in drug discovery. This guide provides a foundational framework for the synthesis, characterization, and strategic application of this valuable intermediate.
References
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Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Molecules, 2018. [Link]
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Thieme E-Books & E-Journals. Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. [Link]
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